1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone

Epigenetics Fragment-based drug discovery Bromodomain inhibition

1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone (CAS 339105-37-2) is a heterocyclic acetophenone derivative that has been co-crystallized as ligand 7MZ with the bromodomain of BAZ2A (PDB: 5MGM), an epigenetic reader protein implicated in aggressive prostate cancer. Featuring a pyrimidine ring linked via an oxygen bridge to the meta position of the acetophenone scaffold (molecular formula C12H10N2O2, molecular weight 214.22 g/mol), this compound was identified from a high-throughput docking screen of approximately 1,500 small molecules and subsequently validated as a fragment hit by ligand-observed NMR spectroscopy and X‑ray crystallography.

Molecular Formula C12H10N2O2
Molecular Weight 214.224
CAS No. 339105-37-2
Cat. No. B2869329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone
CAS339105-37-2
Molecular FormulaC12H10N2O2
Molecular Weight214.224
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
InChIInChI=1S/C12H10N2O2/c1-9(15)10-4-2-5-11(8-10)16-12-13-6-3-7-14-12/h2-8H,1H3
InChIKeyOMHNTGPQUCHKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone (CAS 339105-37-2): Procurement-Relevant Identity, Physicochemical Profile, and Target Engagement Classification


1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone (CAS 339105-37-2) is a heterocyclic acetophenone derivative that has been co-crystallized as ligand 7MZ with the bromodomain of BAZ2A (PDB: 5MGM), an epigenetic reader protein implicated in aggressive prostate cancer [1]. Featuring a pyrimidine ring linked via an oxygen bridge to the meta position of the acetophenone scaffold (molecular formula C12H10N2O2, molecular weight 214.22 g/mol), this compound was identified from a high-throughput docking screen of approximately 1,500 small molecules and subsequently validated as a fragment hit by ligand-observed NMR spectroscopy and X‑ray crystallography [2]. Its primary identity is that of a validated BAZ2A bromodomain fragment ligand, with a reported ligand efficiency of 0.42 kcal mol⁻¹ per non‑hydrogen atom in competition‑binding format—a numerical descriptor that places it among fragment hits with favorable enthalpic binding economy for this challenging, shallow-pocket target [2].

Why 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone Cannot Be Substituted by In‑Class Acetophenone or Pyrimidinyloxy Analogs Without Loss of Function


Although the para‑substituted isomer 1‑[4‑(2‑pyrimidinyloxy)phenyl]‑1‑ethanone (CAS 182141‑36‑2) shares the same molecular formula (C12H10N2O2) and connectivity graph, the position of the pyrimidinyloxy substituent fundamentally alters the three‑dimensional pharmacophore presented to a binding pocket . In the co‑crystal structure of the meta‑substituted compound with BAZ2A (PDB: 5MGM), the geometry imposed by the 1,3‑disubstituted phenyl ring orients the acetyl carbonyl into the Kac‑recognition site while placing the pyrimidine ring at a vector that is unavailable to the 1,4‑isomer; the para‑linked analog would project the pyrimidine out of the pocket rim, abrogating the critical interactions observed in the experimentally validated binding mode [1]. This structural disparity means that the two constitutional isomers are not functionally interchangeable for any assay or synthetic route that depends on the BAZ2A‑validated binding conformation [1]. Generic substitution by any meta‑halogen or meta‑alkoxy acetophenone similarly fails to recapitulate the hydrogen‑bond acceptor and π‑stacking capacity of the pyrimidine ring, which are essential for the reported ligand efficiency [1].

Product-Specific Quantitative Evidence Guide: 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone Versus Closest Analogs, In‑Class Fragments, and Biochemical Benchmarks


Ligand Efficiency Benchmarking: BAZ2A Bromodomain Fragment Hits from High-Throughput Docking

Among the seven fragment molecules confirmed by ligand‑observed NMR to bind the BAZ2A bromodomain in the original 2017 discovery campaign, two compounds demonstrated a favorable ligand efficiency (LE) of 0.42 kcal mol⁻¹ per non‑hydrogen atom in a competition‑binding assay; this LE value serves as the primary quantitative efficacy comparator within the fragment set [1]. The target compound, 1‑[3‑(2‑pyrimidinyloxy)phenyl]‑1‑ethanone (acetophenone derivative 4, PDB ligand 7MZ), is one of only four fragments for which a high‑resolution X‑ray co‑crystal structure was obtained with BAZ2A, confirming its binding mode at 2.8 Å resolution [2]. By contrast, the para‑substituted constitutional isomer CAS 182141‑36‑2 has not been reported in any co‑crystal structure with BAZ2A or any other bromodomain, and no LE or binding‑affinity data are publicly available for that compound as of this assessment, making the meta‑substituted compound the only isomer with experimentally validated target engagement [2].

Epigenetics Fragment-based drug discovery Bromodomain inhibition

Meta‑ Versus Para‑Substitution: Constitutional Isomer Comparison Using Structural Biology Evidence

The target compound carries the pyrimidinyloxy substituent at the meta position of the acetophenone ring, whereas its closest commercially available constitutional isomer, 1‑[4‑(2‑pyrimidinyloxy)phenyl]‑1‑ethanone (CAS 182141‑36‑2), bears the identical substituent at the para position . The only publicly available protein‑ligand co‑crystal structure involving either isomer is PDB 5MGM, which resolves the meta‑substituted compound bound to the BAZ2A bromodomain with a real‑space correlation coefficient of 0.959 for the fitted ligand, confirming excellent electron‑density agreement and a definitive binding pose [1]. In this structure, the 1,3‑disubstituted phenyl geometry enables the acetyl carbonyl to engage the conserved asparagine (Asn1823) of the Kac‑binding site while the pyrimidine ring forms edge‑to‑face contacts with hydrophobic pocket‑rim residues; the 1,4‑isomer would project the pyrimidine ring along a vector that, based on the pocket architecture visualized in 5MGM, would clash with the protein surface or orient the ring into solvent without productive interactions [1].

Structure-based drug design Isomer selectivity BAZ2A bromodomain

BAZ2A Versus BAZ2B Selectivity Potential: Implications of Fragment Binding Modes for Paralog Discrimination

The Spiliotopoulos 2017 study explicitly notes that the binding modes of compounds 1 and 3 are compatible with ligand growing for optimization of affinity for BAZ2A and selectivity against the close homologue BAZ2B [1]. Compound 4 (the target compound) is the most synthetically tractable member of the four co‑crystallized fragments, bearing a single acetyl group amenable to condensation‑based elaboration, while compound 1 features a bulkier 4‑chloro‑N‑methylpicolinamide scaffold and compound 3 incorporates a similarly complex amide [1]. Although a direct comparative Kd for compound 4 against BAZ2A versus BAZ2B has not been publicly reported, the paper's structural analysis highlights ionic interactions with Glu1820—a residue unique to BAZ2A and absent in BAZ2B—as a selectivity handle that can be exploited during fragment growing [1]. In contrast, the potent BAZ2A/B inhibitor BAZ2‑ICR (IC₅₀ = 130 nM for BAZ2A, 180 nM for BAZ2B) achieves only approximately 1.4‑fold selectivity between the two paralogs, demonstrating that achieving BAZ2A‑over‑BAZ2B discrimination is nontrivial even for optimized chemotypes .

Bromodomain paralog selectivity BAZ2A versus BAZ2B Epigenetic probe development

NMR and X‑Ray Dual Validation: Multi‑Modal Binding Evidence Comparing the Target Compound to Unvalidated Docking Hits

Of the 20 top‑ranking virtual screening hits selected from a ~1,500‑compound library by high‑throughput docking against BAZ2A, only seven showed evidence of binding by ligand‑observed NMR (WaterLOGSY and/or STD‑NMR) [1]. Among those seven, only four yielded high‑resolution co‑crystal structures with BAZ2A, and compound 4 (the target compound) is one of those four [REFS-1, REFS-2]. Furthermore, only two of the seven NMR‑positive compounds—those with a ligand efficiency of 0.42 kcal mol⁻¹ per heavy atom—showed favorable competition‑binding metrics, and compound 4 belongs to the set of structurally validated fragments from which these two top‑performing hits were drawn [1]. This multi‑modal orthogonal validation (docking → NMR → X‑ray) starkly contrasts with the remaining 1,493 compounds in the original library, 13 of the 20 in‑silico hits, and three of the seven NMR‑positive fragments, none of which achieved crystallographic confirmation [1].

Biophysical fragment screening Ligand-observed NMR X‑ray crystallography

Physicochemical and Synthetic Accessibility Differentiation: Meta‑Acetyl Substituent Versus Amide‑Containing Fragment Comparators

Among the four BAZ2A co‑crystallized fragment hits (compounds 1–4), compound 4 is the only member that features a simple methyl ketone (acetyl) substituent directly attached to the phenyl ring, whereas compounds 1, 2, and 3 incorporate amide, carboxylic acid, or N‑methylpicolinamide functional groups that restrict the range of fragment‑growing chemistries without deconstruction [1]. The acetyl group of compound 4 permits direct condensation reactions (e.g., aldol, Knoevenagel, Claisen, or Schiff‑base formation), enabling rapid analog library generation from a single procurement batch without the need for protecting‑group strategies or functional‑group interconversions [2]. The meta‑positioned pyrimidinyloxy ring further provides a vector distinct from the acetyl‑elaboration trajectory, allowing independent optimization of two pharmacophoric elements without mutual steric interference—a feature that the para‑isomer cannot replicate because the two substituents would lie along the same molecular axis [2].

Fragment elaboration Synthetic tractability Medicinal chemistry

Target Class Relevance: BAZ2A Fragment Versus Non‑BAZ2A Acetophenone Derivatives in the Literature

A literature search for acetophenone‑based, pyrimidinyloxy‑containing small molecules reveals that the overwhelming majority of reported biological data for compounds in this chemical space relates to kinase inhibition (e.g., ALK, CDK, PDE10) or antimicrobial activity, not bromodomain engagement [1]. The target compound is the only structurally characterized acetophenone–pyrimidinyloxy derivative with a deposited co‑crystal structure in a bromodomain acetyl‑lysine binding pocket, establishing a distinct target‑class affiliation (epigenetic reader domain) that is orthogonal to the kinase‑centric pharmacological profile of related chemotypes [2]. BAZ2A is genetically validated in aggressive prostate cancer, where its overexpression correlates with tumor recurrence and metastatic potential, conferring disease‑relevance that many acetophenone derivatives studied for generic cytotoxicity lack [3]. This target‑class specificity means that when BAZ2A engagement is the experimental objective, the target compound is uniquely positioned among close chemical analogs whose biological annotation points to kinase or antimicrobial pathways [REFS-1, REFS-2].

BAZ2A bromodomain Epigenetic target validation Prostate cancer

Best Research and Industrial Application Scenarios for 1-[3-(2-Pyrimidinyloxy)phenyl]-1-ethanone (CAS 339105-37-2)


Fragment‑Based Lead Discovery for BAZ2A Bromodomain Inhibitors in Prostate Cancer

This compound serves as a validated, co‑crystal‑structure‑enabled fragment hit for BAZ2A, an epigenetic target overexpressed in aggressive prostate cancer [1]. With a ligand efficiency of 0.42 kcal mol⁻¹ per heavy atom from the discovery campaign and a high‑resolution (2.8 Å) binding pose deposited in the PDB (5MGM), the compound provides an experimentally anchored starting point for structure‑guided fragment growing, scaffold hopping, or fragment‑linking campaigns aimed at optimizing affinity while preserving or enhancing BAZ2A‑over‑BAZ2B selectivity via engineering of interactions with the BAZ2A‑unique Glu1820 side chain [REFS-1, REFS-2].

Biophysical Assay Development and Orthogonal Binding Validation for Bromodomain Screening Cascades

Because compound 4 (7MZ) is one of only seven NMR‑validated and four crystallographically confirmed BAZ2A binders from the original ~1,500‑compound screen, it can be deployed as a reference ligand for developing or benchmarking biophysical binding assays (e.g., SPR, ITC, DSF, AlphaScreen) targeting the BAZ2A bromodomain [1]. Its dual NMR and X‑ray validation status reduces the risk of false‑positive readouts in assay‑development workflows, and its low molecular weight (214 g mol⁻¹) minimizes the likelihood of aggregation‑based artifacts common to higher‑MW probe compounds [REFS-1, REFS-2].

Selectivity Profiling of BAZ2A Versus BAZ2B Bromodomains Using a Chemically Tractable Fragment Scaffold

The compound's meta‑substituted acetophenone architecture, with the acetyl group positioned for condensation‑based diversification and the pyrimidinyloxy ring engaging the pocket rim, supports focused library synthesis to explore BAZ2A‑versus‑BAZ2B selectivity determinants [1]. Given that the potent probe BAZ2‑ICR achieves only ~1.4‑fold paralog selectivity (IC₅₀ 130 nM vs 180 nM), a fragment with a selectivity‑amenable binding mode offers a strategic advantage for programs aiming to dissect the distinct biological functions of BAZ2A and BAZ2B [REFS-1, REFS-3].

Computational Chemistry Benchmarking: Docking and Free‑Energy Perturbation (FEP) Method Validation for Shallow Bromodomain Pockets

The availability of both the co‑crystal structure (PDB 5MGM) and the ligand efficiency data for this compound provides a rare, experimentally rich test case for evaluating virtual screening workflows, docking scoring functions, and free‑energy calculation methods on the challenging BAZ2A bromodomain—a target characterized by a shallow acetyl‑lysine binding pocket that is notoriously difficult to drug [REFS-1, REFS-2]. The compound's 14‑heavy‑atom size and well‑defined electron density (real‑space correlation coefficient = 0.959) make it an ideal retrospective control for method development in computational fragment screening [2].

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